molecular formula C19H15FIN3O2 B2420473 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide CAS No. 920365-27-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide

Cat. No.: B2420473
CAS No.: 920365-27-1
M. Wt: 463.251
InChI Key: MRFZTFUGWCPZDU-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a small molecule inhibitor of a protein called bromodomain and extra-terminal domain (BET) which is involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer and anti-inflammatory properties, making them a promising target for drug development.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antifungal Activity : Research on related compounds, such as N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides, has shown these compounds to possess interesting activities against phytopathogenic fungal strains (Raffa et al., 2002).
  • Nitrogen Heterocycles Synthesis : Studies on similar compounds, like ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, have contributed to efficient synthesis of nitrogen-containing heterocycles, which are crucial in various pharmacological applications (Behalo & Aly, 2011).
  • Radiolabeled Antagonists for PET Studies : Related radiolabeled compounds, such as [(18)F]p-MPPF, have been used in PET (Positron Emission Tomography) to study serotonergic neurotransmission, demonstrating the potential of similar compounds in neuroimaging and neurological research (Plenevaux et al., 2000).

Chemical Properties and Synthesis Methods

  • Structural Characterization and Synthesis : Research into structurally similar compounds, like pyridazinone derivatives, sheds light on the synthesis methods and structural characterizations essential for developing biologically active compounds (Asif et al., 2011).
  • Herbicidal Activities of Derivatives : Studies on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have revealed their potential herbicidal activities, suggesting similar possibilities for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide (Xu et al., 2008).

Potential Therapeutic Applications

  • Anti-inflammatory and Enzyme Inhibition : Investigations into pyridazine derivatives have demonstrated significant biological activities, such as anti-inflammatory effects and enzyme inhibition, indicating potential therapeutic applications for related compounds (Zaoui et al., 2021).
  • Anticancer and Antiangiogenic Properties : Synthesis of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives and their evaluation as anticancer and antiangiogenic agents showcase the potential of structurally related compounds in cancer therapy (Kamble et al., 2015).

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FIN3O2/c20-14-7-5-13(6-8-14)17-9-10-18(24-23-17)26-12-11-22-19(25)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFZTFUGWCPZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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